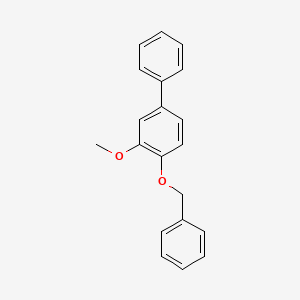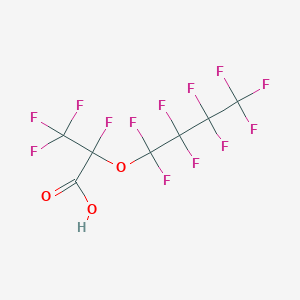
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is a synthetic compound belonging to the class of per- and polyfluoroalkyl substances (PFASs). These compounds are characterized by their strong carbon-fluorine bonds, which confer high stability and resistance to degradation. This particular compound was designed as a replacement for perfluorooctanoic acid (PFOA), which has been phased out due to its environmental persistence and toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid typically involves the reaction of hexafluoropropylene oxide with a suitable nucleophile. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the use of hexafluoropropylene oxide as a starting material. The process includes multiple steps of purification and isolation to ensure the high purity of the final product. The compound is often produced in large quantities for use in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nonafluorobutoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acids, while substitution reactions can produce a range of substituted propanoic acids .
Scientific Research Applications
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its immunomodulatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of fluoropolymers and as a surfactant in various industrial processes
Mechanism of Action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid involves its interaction with various molecular targets and pathways. The compound is known to affect the immune system by modulating T cell-dependent antibody responses. It also interacts with peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic acid (PFOA): A widely studied PFAS that has been phased out due to its environmental and health concerns.
Hexafluoropropylene oxide dimer acid (HFPO-DA): Another PFAS used as a replacement for PFOA, known for its stability and resistance to degradation
Uniqueness
2,3,3,3-Tetrafluoro-2-(nonafluorobutoxy)propanoic acid is unique due to its specific chemical structure, which imparts high stability and resistance to environmental degradation. This makes it a valuable compound for various industrial applications, although its potential environmental and health impacts are still under investigation .
Properties
CAS No. |
137780-68-8 |
|---|---|
Molecular Formula |
C7HF13O3 |
Molecular Weight |
380.06 g/mol |
IUPAC Name |
2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7HF13O3/c8-2(1(21)22,5(13,14)15)23-7(19,20)4(11,12)3(9,10)6(16,17)18/h(H,21,22) |
InChI Key |
FVFNWXWHNHZNFS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




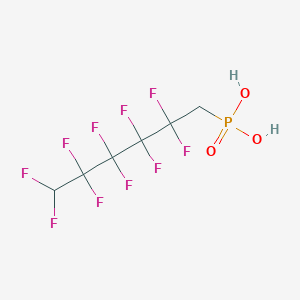
![2-Benzyl-2-azaspiro[4.5]decan-3-one](/img/structure/B14287805.png)
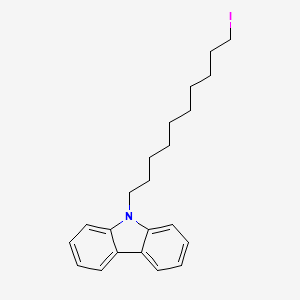

![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
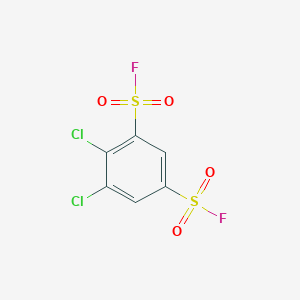
phosphanium perchlorate](/img/structure/B14287841.png)
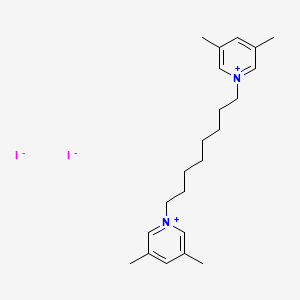

![1-[4-Butoxy-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14287865.png)
